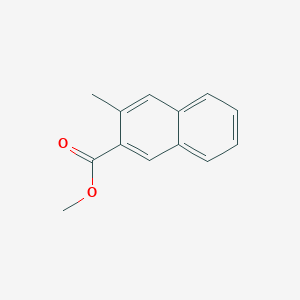

3-Methyl-2-naphthoic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)8-12(9)13(14)15-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPARTRGQTCMYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275636 | |

| Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50915-65-6 | |

| Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50915-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 2 Naphthoic Acid Methyl Ester

Biocatalytic Pathways and Enzymatic Synthesis

Biocatalysis offers a powerful and environmentally conscious approach for synthesizing complex organic molecules. The use of whole microbial cells or isolated enzymes can provide high regio- and stereoselectivity, often under mild reaction conditions. researchgate.net The synthesis of naphthoic acid derivatives can be envisioned through the enzymatic modification of substituted naphthalenes.

The microbial degradation of methyl-substituted naphthalenes is a key potential pathway for producing methyl-naphthoic acids. Various bacterial strains have demonstrated the ability to oxidize methylnaphthalenes at either the methyl group or the aromatic ring. nih.gov For instance, Pseudomonas putida CSV86 is known to metabolize 1- and 2-methylnaphthalene (B46627), in some cases forming the corresponding naphthoic acids through methyl group hydroxylation followed by further oxidation. nih.gov Similarly, Sphingomonas paucimobilis has shown versatility in oxidizing various methylnaphthalenes, primarily initiating the process through methyl group oxidation to produce corresponding metabolites. nih.gov

The initial oxidation of the methyl group on a naphthalene (B1677914) substrate is a common metabolic event that leads to the formation of a carboxylic acid. nih.gov This process typically involves a sequence of enzymatic reactions, starting with a monooxygenase that hydroxylates the methyl group to form a hydroxymethyl group, which is then sequentially oxidized to an aldehyde and finally to a carboxylic acid.

Table 1: Microbial Strains and Their Activity on Methylnaphthalenes

| Microbial Strain | Substrate(s) | Key Metabolic Activity | Potential Product Type | Reference |

| Pseudomonas putida CSV86 | 1- and 2-Methylnaphthalene | Methyl hydroxylation and ring dioxygenation | Naphthoic acids, Methyl catechols | nih.gov |

| Sphingomonas paucimobilis | Various Methylnaphthalenes | Initial methyl group oxidation | Naphthoic acids | nih.gov |

| Pseudomonas stutzeri P-16 | 1- and 2-Methylnaphthalene | Oxidation | General oxidation products | unc.edu |

| Pseudomonas saccharophila P-15 | 1- and 2-Methylnaphthalene | Oxidation | General oxidation products | unc.edu |

The enzymatic systems responsible for the initial attack on naphthalene and its derivatives are primarily mono- and dioxygenases. mdpi.com Naphthalene dioxygenase (NDO), a well-studied multicomponent enzyme system from Pseudomonas species, is a key example. nih.govnih.gov NDO catalyzes the insertion of both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. mdpi.comnih.gov This enzyme system consists of a reductase, a ferredoxin, and a terminal oxygenase component (ISPNAP), which itself is composed of α and β subunits. nih.govresearchgate.net

While NDO is famous for ring dioxygenation, other oxygenase systems can attack the side chains of alkyl-substituted aromatics. nih.gov The broad substrate range of enzymes like NDO suggests that they can be engineered to catalyze a variety of reactions. nih.gov Site-directed mutagenesis studies on NDO have shown that specific amino acid residues, such as phenylalanine 352 in the α subunit, are crucial for controlling the enzyme's regioselectivity and enantioselectivity. nih.gov This opens the possibility of engineering dioxygenases to specifically target a methyl-substituted naphthalene for the production of a desired isomer of methyl-naphthoic acid.

Table 2: Key Enzyme Systems in Naphthalene Metabolism

| Enzyme System | Type | Function | Organism Example | Reference |

| Naphthalene Dioxygenase (NDO) | Rieske non-heme iron dioxygenase | Catalyzes cis-dihydroxylation of the aromatic ring | Pseudomonas sp. strain NCIB 9816-4 | nih.govnih.gov |

| Monooxygenases | Oxygenase | Catalyzes monooxygenation, often on alkyl side chains | Pseudomonas putida CSV86 | nih.gov |

| Naphthalene Carboxylase | Carboxylase | Anaerobic activation via carboxylation of the aromatic ring | Sulfate-reducing enrichment culture N47 | nih.govnih.gov |

Beyond oxidation of the methyl group, enzymatic carboxylation presents an alternative route. In anaerobic bacteria, the degradation of naphthalene can be initiated by a direct carboxylation reaction. nih.gov Researchers have identified a "naphthalene carboxylase" in sulfate-reducing bacteria that converts naphthalene directly to 2-naphthoic acid. nih.govnih.gov This reaction is novel and proceeds without the need for ATP or metal ion cofactors in some assays, though other studies suggest an ATP dependency. nih.govresearchgate.net The rate-limiting step appears to be the activation of the naphthalene molecule itself, rather than the carboxylation event. nih.gov Theoretically, a similar carboxylase could act on 3-methylnaphthalene to directly install a carboxyl group at the 2-position, yielding 3-methyl-2-naphthoic acid.

Aerobic hydroxylation routes, catalyzed by dioxygenases, lead to dihydroxylated intermediates that can undergo ring cleavage to form carboxylated compounds. mdpi.com While this typically breaks the aromatic structure, engineered pathways could potentially halt the degradation cascade after the formation of a desired acid.

A significant advantage of biocatalysis is the high degree of stereoselectivity achievable. researchgate.net Naphthalene dioxygenase (NDO) from Pseudomonas sp. NCIB 9816-4, for example, produces (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene from naphthalene with high enantiomeric purity. nih.gov The stereochemical outcome of these reactions is controlled by the precise architecture of the enzyme's active site. nih.govnih.gov By modifying amino acids within this active site, such as the Phe-352 residue in NDO, it is possible to alter or even reverse the enantioselectivity of the transformation. nih.gov This principle of "designer enzymes" could be applied to create a biocatalyst that produces a specific stereoisomer if a chiral center were to be introduced during the synthesis of a 3-methyl-2-naphthoic acid derivative.

Chemoenzymatic Approaches for Enhanced Selectivity

Chemoenzymatic synthesis combines the strengths of both biocatalysis and traditional chemical synthesis to achieve transformations that are difficult by either method alone. This approach can enhance selectivity and yield. For the synthesis of 3-Methyl-2-naphthoic acid methyl ester, a chemoenzymatic route could involve an initial biocatalytic oxidation or carboxylation to form 3-methyl-2-naphthoic acid. This step would leverage the high selectivity of an enzyme to correctly position the functional groups.

Following the enzymatic step, a classical chemical reaction would be used to complete the synthesis. For instance, the biocatalytically produced 3-methyl-2-naphthoic acid could be converted to its methyl ester via a standard esterification reaction (e.g., Fischer esterification with methanol (B129727) and an acid catalyst). This strategy avoids issues of enzyme inhibition by the final product and can simplify purification processes. Whole-cell biocatalysis, which uses entire microorganisms as the catalyst, is a convenient method for carrying out selective oxidation reactions and can be a key part of a chemoenzymatic process. researchgate.net

Classical Organic Synthesis Routes

Traditional organic synthesis provides several plausible, albeit multi-step, pathways to this compound. These routes typically involve the construction of the substituted naphthalene ring system followed by functional group manipulations.

A common strategy for creating naphthoic acids is the oxidation of an appropriate precursor. One hypothetical route could begin with the Friedel-Crafts acylation of a suitable 3-methylnaphthalene derivative to introduce an acetyl group at the 2-position. The resulting 2-acetyl-3-methylnaphthalene could then be oxidized to 3-methyl-2-naphthoic acid using a haloform reaction (e.g., with sodium hypochlorite), a method used for synthesizing other naphthoic acids. orgsyn.orgcdnsciencepub.com

Another established method involves the use of organometallic reagents. For example, a Grignard reagent could be prepared from 2-bromo-3-methylnaphthalene (B1267071). Subsequent reaction of this Grignard reagent with carbon dioxide (carboxylation) would yield the desired 3-methyl-2-naphthoic acid. cdnsciencepub.com

Once the carboxylic acid is obtained, the final step is esterification. A standard and effective method is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comlookchem.com This reaction reliably converts the naphthoic acid to its corresponding methyl ester.

An alternative modern approach is palladium-catalyzed carbonylation. Starting from a precursor like 6-bromo-2-naphthol, this method can introduce a carboxyl group in the presence of carbon monoxide, a palladium catalyst, and methanol to directly form the methyl ester. epo.org A similar strategy could theoretically be applied to a 2-halo-3-methylnaphthalene derivative to directly synthesize this compound.

Esterification Reactions of 3-Methyl-2-naphthoic Acid

The most direct route to this compound is the esterification of 3-Methyl-2-naphthoic acid. This transformation can be accomplished through several well-established methods.

The Fischer-Speier esterification is a common and straightforward approach. masterorganicchemistry.compbworks.com This method involves reacting 3-Methyl-2-naphthoic acid with an excess of methanol, which acts as both the reagent and the solvent, in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and the large excess of methanol helps to drive the reaction towards the formation of the methyl ester. masterorganicchemistry.com An analogous reaction, the esterification of 3-hydroxy-2-naphthoic acid with methanol and sulfuric acid, proceeds by refluxing the mixture overnight. chemicalbook.comlookchem.com After cooling, the product is typically isolated through extraction and purified by crystallization. chemicalbook.comlookchem.com

Alternative methods for esterification avoid the use of strong acids and can be suitable for substrates with acid-sensitive functional groups. commonorganicchemistry.com These include the reaction of the carboxylic acid with a methylating agent like iodomethane (B122720) (MeI) in the presence of a base, or with trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which rapidly yields methyl esters. commonorganicchemistry.com Another approach involves a two-step process: first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. commonorganicchemistry.com

| Method | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Methanol (excess), H₂SO₄ or TsOH | Reflux | Equilibrium reaction; simple reagents; requires acid catalyst. masterorganicchemistry.compbworks.com |

| Alkylation | Iodomethane (MeI), Base (e.g., K₂CO₃) | Room temperature or gentle heating | Avoids strong acid; risk of alkylating other nucleophilic sites. commonorganicchemistry.com |

| Via Acid Chloride | 1) SOCl₂ or (COCl)₂ 2) Methanol, Base (e.g., Pyridine) | Two steps; often high-yielding | Generates a highly reactive intermediate. commonorganicchemistry.com |

| Diazomethane-based | Trimethylsilyldiazomethane (TMS-CHN₂) | Rapid reaction with carboxylic acids | Highly efficient but reagent can be hazardous and react with other functional groups. commonorganicchemistry.com |

Functional Group Interconversions on Naphthalene Scaffolds

Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is converted into another without altering the carbon skeleton. ub.eduvanderbilt.edu This approach is applicable to the synthesis of this compound starting from other 2,3-substituted naphthalene precursors.

Plausible FGI pathways could include:

From a Nitrile: The synthesis could begin with 3-methyl-2-cyanonaphthalene. The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then esterified as described in section 2.3.1 to yield the final product.

From an Aldehyde: Starting with 3-methyl-2-naphthaldehyde, a two-step oxidation-esterification sequence can be employed. The aldehyde group is first oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent), followed by esterification.

From an Alcohol: If (3-methylnaphthalen-2-yl)methanol (B8707272) is available, it can be oxidized to 3-methyl-2-naphthoic acid and subsequently esterified.

| Starting Material | Key Transformation(s) | Intermediate |

|---|---|---|

| 3-Methyl-2-cyanonaphthalene | 1. Hydrolysis (H⁺ or OH⁻) 2. Esterification | 3-Methyl-2-naphthoic acid |

| 3-Methyl-2-naphthaldehyde | 1. Oxidation ([O]) 2. Esterification | 3-Methyl-2-naphthoic acid |

| (3-Methylnaphthalen-2-yl)methanol | 1. Oxidation ([O]) 2. Esterification | 3-Methyl-2-naphthoic acid |

Multi-step Total Synthesis Strategies

Total synthesis involves the construction of a complex molecule from simpler, often acyclic, precursors. nih.gov For this compound, a total synthesis strategy would focus on building the substituted naphthalene ring system itself. Such strategies are often more convergent and allow for greater control over the final substitution pattern compared to FGI on a pre-formed naphthalene core. The modern synthetic methods detailed in the following sections, such as transition metal-catalyzed couplings and cycloaddition reactions, are frequently key steps within a broader multi-step total synthesis framework. nih.govthieme-connect.com

Modern Synthetic Strategies for this compound

Contemporary organic synthesis offers powerful tools for the construction of aromatic systems, providing efficient and regioselective routes to polysubstituted naphthalenes. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. thieme-connect.commdpi.com Several cross-coupling reactions can be envisioned for the synthesis of the target molecule's scaffold.

Suzuki Coupling: This reaction could involve the coupling of a boronic acid derivative, such as (3-methyl-2-(methoxycarbonyl)naphthalen-x-yl)boronic acid, with a halide, or conversely, coupling 2-bromo-3-methylnaphthalene with a boronic ester of formic acid. A series of naphthalene derivatives have been synthesized via Suzuki coupling reactions between 2,6-dibromonaphthalene (B1584627) and boric acid intermediates. rsc.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes. mdpi.comrsc.org A potential route could involve the palladium-catalyzed reaction of a suitably substituted bromonaphthalene with methyl acrylate (B77674) to install the methoxycarbonyl group.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. mdpi.comrsc.org One could synthesize the naphthalene core by coupling 2,6-dibromonaphthalene with an alkyne like ethynylbenzene. rsc.org

Carbonylation: Palladium-catalyzed carbonylation of an aryl halide like 2-bromo-3-methylnaphthalene in the presence of carbon monoxide and methanol is a direct method to introduce the methyl ester group. epo.org

| Reaction Name | Catalyst/Metal | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Organoboron compound + Organohalide | C-C |

| Heck Reaction | Palladium (Pd) | Alkene + Organohalide | C-C. rsc.org |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Terminal Alkyne + Organohalide | C-C. rsc.org |

| Carbonylation | Palladium (Pd) | Organohalide + CO + Alcohol | C-C(O)OR. epo.org |

Cycloaddition Reactions Leading to Naphthalene Derivatives

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are a powerful tool for constructing six-membered rings and can be adapted for the synthesis of aromatic systems like naphthalene. researchgate.net

A notable strategy involves the reaction of substituted 2-pyrones with benzynes (aryne intermediates). rsc.org The 2-pyrone acts as the four-atom (diene) component, and the benzyne (B1209423) acts as the two-atom (dienophile) component. The initial [4+2] cycloaddition is followed by a decarboxylative aromatization (loss of CO₂) to afford the naphthalene product. rsc.org By choosing appropriately substituted pyrone and benzyne precursors, one can construct highly functionalized naphthalenes with excellent regiocontrol. For example, the reaction of a 6-methyl-2-pyrone with a benzyne bearing a precursor to the ester group could lead to the desired scaffold. rsc.org This method has been shown to be efficient for preparing a wide range of multisubstituted naphthalenes. rsc.org

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods offer alternative, often milder, conditions for inducing chemical transformations.

Photochemical Synthesis: Photolysis of certain aromatic esters can lead to bond formation or cleavage. rsc.orgacs.org For instance, intramolecular photochemical cyclization of a suitably designed precursor could form the naphthalene ring system. The photolysis of naphthylmethyl esters has been studied for its photodecarboxylation reactions, indicating the reactivity of the naphthalene core under UV irradiation. acs.org

Electrochemical Synthesis: Electrochemical methods can be used to generate reactive intermediates for annulation reactions. A [4+2] benzannulation reaction of styrenes has been achieved electrochemically to synthesize naphthalene derivatives. thieme-connect.com The electrochemical properties of various amino-substituted naphthalene sulfonic acids have been investigated, demonstrating that electrochemical polymerization can occur, which points to the potential of using electrochemistry to build complex naphthalene-based structures. researchgate.net

Green Chemistry Approaches in Naphthoate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthalenic compounds to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, renewable materials, and energy-efficient methods, and the reduction of hazardous waste.

One significant area of development is the use of heterogeneous solid acid catalysts to replace traditional homogeneous acid catalysts like sulfuric acid in esterification reactions. Solid acids, such as tungstophosphoric acid intercalated in layered double hydroxides, have been investigated for the esterification of naphthenic acids. researchgate.net These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the work-up process and reducing waste.

The use of enzymatic catalysts, such as laccase, represents another cornerstone of green synthesis. Laccase has been successfully employed in the one-pot synthesis of 1,4-naphthoquinones in an aqueous medium, avoiding the need for organic solvents and hazardous heavy metal reagents. rsc.orgresearchgate.net While not a direct synthesis of a naphthoate, this enzymatic approach highlights the potential for biocatalysis in the functionalization of naphthalene rings.

Solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation are also prominent green chemistry strategies. arabjchem.orgorientjchem.org Microwave-assisted synthesis, often combined with solvent-free conditions, can significantly reduce reaction times, improve energy efficiency, and often leads to higher product yields with fewer byproducts. mdpi.com For example, the synthesis of 1-amidoalkyl-2-naphthols has been efficiently carried out using a biodegradable catalyst like tannic acid under solvent-free microwave irradiation. arabjchem.org

Moreover, the development of one-pot multicomponent reactions provides an atom-economical and efficient route to complex molecules. arabjchem.orgorientjchem.org These reactions, where multiple transformations occur in a single reaction vessel, reduce the need for intermediate purification steps, thereby saving solvents, energy, and time. The synthesis of various naphthol derivatives has been achieved through such green protocols. orientjchem.orgbohrium.com

The esterification of nanocellulose with naphthoic acid to create fluorescent materials also points towards sustainable applications and modifications of naphthoic acid derivatives. acs.orgacs.org This research showcases the use of renewable resources like cellulose (B213188) in conjunction with naphthoic acid chemistry. acs.org

Table of Synthetic Approaches and Green Chemistry Considerations

| Synthetic Approach | Catalyst/Reagent | Key Features | Green Chemistry Aspects |

| Fischer-Speier Esterification | Sulfuric Acid | Simple, well-established | Use of corrosive acid, excess alcohol needed |

| Acyl Halide Formation | Thionyl Chloride | High yield | Generates hazardous byproducts (HCl, SO2) |

| Palladium-Catalyzed Carbonylation | Palladium Catalyst, CO | Good functional group tolerance | Use of toxic CO gas, precious metal catalyst |

| Solid Acid Catalyzed Esterification | Heterogeneous Acid Catalysts | Reusable catalyst, easy separation | Reduced corrosion and waste |

| Enzymatic Synthesis | Laccase | Mild conditions, aqueous medium | Biodegradable catalyst, avoids organic solvents |

| Microwave-Assisted Synthesis | Various | Rapid heating, shorter reaction times | Energy efficient, often higher yields |

| Solvent-Free Synthesis | Tannic Acid | Reduced solvent waste | Environmentally benign catalyst and conditions |

Reactivity and Chemical Transformations of 3 Methyl 2 Naphthoic Acid Methyl Ester

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. The position of substitution on the 3-methyl-2-naphthoate ring is directed by the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group. In the naphthalene system, this interplay determines which of the available positions (C1, C4, C5, C6, C7, C8) is most favorable for attack by an electrophile.

Halogenation of the naphthalene ring, typically with Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, introduces a halogen atom. The directing effects of the substituents predict that substitution will occur at positions activated by the methyl group and not strongly deactivated by the ester group.

Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Similar to halogenation, the regiochemical outcome is controlled by the electronic properties of the ring substituents. The deactivating nature of the ester group makes the reaction conditions for nitrating the naphthalene ring of 3-Methyl-2-naphthoic acid methyl ester more rigorous than for nitrating unsubstituted naphthalene.

Friedel-Crafts Acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst (e.g., AlCl₃). This reaction is generally inhibited by strongly deactivating groups. Given that the methoxycarbonyl group is deactivating, Friedel-Crafts acylation of this compound would require forcing conditions and may proceed with low yield.

Friedel-Crafts Alkylation , which attaches an alkyl group to the ring using an alkyl halide and a Lewis acid, is also subject to similar limitations. researchgate.netsemanticscholar.org A significant drawback of this reaction is the potential for polyalkylation, as the newly added alkyl group activates the ring towards further substitution. semanticscholar.org Carbocation rearrangements are also a common complication. semanticscholar.org

The regioselectivity of EAS reactions on this compound is a complex result of the competing directing effects of the methyl and methoxycarbonyl groups.

Methyl Group (-CH₃ at C3): An electron-donating group that activates the ring. It directs incoming electrophiles primarily to the ortho (C4) and para (C6) positions.

Methoxycarbonyl Group (-COOCH₃ at C2): An electron-withdrawing group that deactivates the ring. It directs incoming electrophiles to the meta positions (C4, C5, C7).

Considering these effects, the C4 position is activated by the methyl group (ortho) and targeted by the deactivating ester group (meta). The other ring (positions C5-C8) is generally less deactivated than the ring bearing the substituents. Therefore, electrophilic attack is most likely to occur at the C4 position or on the unsubstituted ring, particularly at the C5 and C8 positions, which are analogous to the alpha positions of naphthalene and are generally more reactive.

| Reaction Type | Typical Reagents | Electrophile | Expected Major Substitution Position(s) |

| Halogenation | Br₂, FeCl₃ | Br⁺ | C4, C5, C8 |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C4, C5, C8 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C4, C5, C8 (likely low yield) |

Nucleophilic Additions and Substitutions Involving the Ester Group

The carbonyl carbon of the methyl ester group is electrophilic and serves as a site for nucleophilic attack. These reactions typically proceed via a tetrahedral intermediate.

Strong nucleophiles, such as those found in Grignard reagents (R-MgBr), readily add to the ester. The reaction mechanism involves an initial nucleophilic addition to the carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) to form a ketone. The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. udel.edu

Reduction of the ester group can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reagent delivers a hydride ion (H⁻) to the carbonyl carbon. Similar to the Grignard reaction, an initial addition-elimination sequence occurs to form an intermediate aldehyde, which is then rapidly reduced by a second equivalent of LiAlH₄ to the corresponding primary alcohol, (3-methylnaphthalen-2-yl)methanol (B8707272). masterorganicchemistry.com

| Reaction | Reagent | Intermediate | Final Product |

| Grignard Reaction | 2 eq. R-MgBr, then H₃O⁺ | Ketone | Tertiary Alcohol |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Aldehyde | Primary Alcohol |

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis , or saponification, involves the cleavage of the ester bond. This reaction can be catalyzed by either acid or base. In base-catalyzed hydrolysis, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and does not react with the alcohol. Subsequent acidification protonates the carboxylate to yield 3-Methyl-2-naphthoic acid. Studies on substituted methyl benzoates show that this reaction proceeds efficiently at high temperatures. rsc.orgchemspider.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) (CH₃CH₂OH) under acidic conditions would lead to an equilibrium with the formation of 3-Methyl-2-naphthoic acid ethyl ester and methanol (B129727). To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an organohalide or triflate derivative of the substrate. A halogen (e.g., Br, I) can be installed on the naphthalene ring of this compound via electrophilic halogenation as described in section 3.1.1.

The Suzuki-Miyaura coupling reaction pairs an organohalide with an organoboron species in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgorganic-chemistry.org For instance, a brominated derivative of this compound could be coupled with an arylboronic acid to synthesize biaryl compounds. Research has demonstrated the successful Suzuki coupling of various bromo-substituted methyl naphthoates. researchgate.netrsc.org

The Heck reaction is another palladium-catalyzed process that couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a method for vinylation of the naphthalene core, provided a halogenated precursor is available. The Heck reaction has been successfully applied to various naphthalene derivatives. semanticscholar.orgresearchgate.net

| Reaction Name | Catalyst | Coupling Partners | Product Type |

| Suzuki-Miyaura Coupling | Palladium Complex (e.g., Pd(PPh₃)₄) | Organohalide + Organoboron | Biaryl or Alkylated Arene |

| Heck Reaction | Palladium Complex (e.g., Pd(OAc)₂) | Organohalide + Alkene | Substituted Alkene |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While direct cross-coupling of the C-H bonds of this compound is challenging, its functionalized derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions. To participate in these reactions, the naphthalene ring is typically first converted into a halide (e.g., bromide) or a triflate, which can then undergo oxidative addition to a palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.org Studies on related naphthoic acid ester systems, such as methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate, have shown that these reactions can proceed with high chemoselectivity. researchgate.net For instance, the triflate group often reacts preferentially over a bromide under certain conditions. researchgate.net Similarly, the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-naphthoates has been successfully employed to create axially chiral biaryl compounds. rsc.org For a hypothetical bromo- or triflate-substituted derivative of this compound, a Suzuki coupling would be a viable method to introduce new aryl or vinyl substituents.

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand and a base. wikipedia.org Aryl triflates are known to be effective substrates in Heck reactions, often proceeding through a cationic palladium intermediate, which can allow for high asymmetric induction when chiral ligands are used. libretexts.orgprinceton.edu A triflated derivative of this compound could thus be coupled with various alkenes to introduce new carbon-carbon double bonds.

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate, employing both palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature with an amine base. wikipedia.org The utility of triflates in Sonogashira couplings has been demonstrated on various aromatic systems, including diphenyl sulfones, where bis(triflates) can be selectively alkynylated. nih.gov This suggests that a triflate of this compound would be a suitable substrate for introducing alkynyl moieties.

| Reaction | Typical Substrate | Catalyst System | Base | Coupling Partner |

| Suzuki-Miyaura | Aryl Bromide/Triflate | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₃PO₄, K₂CO₃ | Arylboronic acid |

| Heck | Aryl Bromide/Triflate | Pd(OAc)₂ or PdCl₂ | Et₃N, K₂CO₃ | Alkene |

| Sonogashira | Aryl Bromide/Triflate | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | Terminal Alkyne |

C-H Activation and Functionalization Strategies

Direct C-H functionalization represents a highly efficient and atom-economical approach to modifying aromatic cores. researchgate.net In the case of this compound, the regioselectivity of C-H activation would be dictated by the directing effects of the substituents. The methyl ester group at the C-2 position is expected to act as a directing group, facilitating ortho-C-H activation. nih.govnih.gov

Given the substitution pattern, the C-H bond at the C-1 position is the most probable site for functionalization via a palladium-catalyzed, directing group-assisted mechanism. The C-3 position is occupied by the methyl group, sterically hindering interaction with that site. While directing groups such as amides and ketones on a naphthalene ring can direct functionalization to the remote C-8 (peri) position, an ester group typically favors ortho-activation. researchgate.netrsc.org Therefore, reactions like arylation, alkenylation, or halogenation would likely occur at the C-1 position, leading to 1,2,3-trisubstituted naphthalene derivatives.

| C-H Functionalization | Probable Site | Directing Group | Catalyst | Reagent |

| Arylation | C-1 | Methyl Ester (at C-2) | Pd(OAc)₂ | Diaryl-iodonium salt |

| Halogenation | C-1 | Methyl Ester (at C-2) | Pd(OAc)₂ | N-Halosuccinimide |

| Alkenylation | C-1 | Methyl Ester (at C-2) | [RhCp*Cl₂]₂ | Alkene |

Cyclopalladation and Oxidative Addition Pathways (General Naphthalene reactivity)

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions. For a halogenated or triflated derivative of this compound, the reaction would be initiated by the insertion of a low-valent palladium species (Pd(0)) into the carbon-halogen or carbon-oxygen (triflate) bond. This process forms a Pd(II) intermediate, which is the cornerstone of the subsequent steps in the catalytic cycle. researchgate.net

Cyclopalladation is an intramolecular reaction where a metal center, coordinated to a directing group, activates a C-H bond on the same molecule to form a stable metallacycle. This demonstrates the general reactivity of the naphthalene core. For instance, 2-[(dimethylamino)methyl]naphthalene undergoes cyclopalladation at either the C-1 or C-3 position, showcasing the accessibility of these sites when a suitable chelating group is present. uu.nl While the methyl ester of the title compound is a weaker directing group for this specific transformation, the principle illustrates a key reactivity pathway for functionalized naphthalenes.

Oxidation and Reduction Chemistry

The methyl and ester groups of this compound, as well as the naphthalene ring itself, are all susceptible to oxidation and reduction under various conditions. The selectivity of these transformations is key to their synthetic utility.

Selective Oxidation of the Methyl Group

The benzylic methyl group at the C-3 position is a prime site for oxidation. Harsh conditions, such as using a Co-Mn-Br catalyst system with air at high temperatures and pressures, are known to convert 2-methylnaphthalene (B46627) into 2-naphthoic acid. rsc.org However, these conditions would likely cause hydrolysis of the methyl ester in the title compound.

A more selective approach is required to oxidize the methyl group to a carboxylic acid while preserving the ester functionality. Milder, modern methods for benzylic oxidation are more suitable. For example, aerobic oxidation catalyzed by N-hydroxyimides, such as N-hydroxyphthalimide (NHPI) or N-hydroxysuccinimide (NHSI), often in the presence of a metal co-catalyst like iron or cobalt, can convert benzylic methylenes to ketones under milder conditions. rsc.org Further oxidation to the carboxylic acid can be achieved with other systems, such as those employing hydrogen peroxide with a molybdenum catalyst or photo-oxidation with molecular oxygen. organic-chemistry.org These methods offer a greater chance of compatibility with the ester group.

| Reagent System | Oxidant | Conditions | Product of Methyl Group |

| Fe(NO₃)₃ / NHSI | O₂ (air) | Mild (e.g., 90 °C) | Ketone (intermediate) |

| H₂O₂ / Mo-based catalyst | H₂O₂ | Aqueous, mild | Carboxylic Acid |

| hν / O₂ / HBr (cat.) | O₂ (air) | Photo-irradiation | Carboxylic Acid |

Reduction of the Ester Functionality

The methyl ester group is readily reduced by powerful hydride reagents.

Reduction to Alcohol : Treatment with a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF will reduce the ester to a primary alcohol. This reaction would convert this compound into (3-methylnaphthalen-2-yl)methanol. Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Reduction to Aldehyde : It is possible to stop the reduction at the aldehyde stage using a sterically hindered and less reactive hydride reagent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can achieve the partial reduction of the ester to form 3-methyl-2-naphthaldehyde.

| Reagent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | THF, 0 °C to rt | (3-methylnaphthalen-2-yl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | 3-methyl-2-naphthaldehyde |

Naphthalene Ring Oxidation to Naphthoquinones (General Naphthalene reactivity)

The naphthalene ring system can be oxidized to form naphthoquinones, a reaction of significant industrial and synthetic importance. The outcome is influenced by the substituents on the ring. A highly pertinent example is the oxidation of 2-methylnaphthalene, which yields 2-methyl-1,4-naphthoquinone, also known as Menadione or Vitamin K₃. nih.gov

This transformation is commonly achieved using strong oxidizing agents.

Chromium Trioxide (CrO₃) in glacial acetic acid is a classic reagent for this purpose. It selectively oxidizes the unsubstituted ring of 2-methylnaphthalene. nih.gov Applying this to this compound would be expected to produce methyl 3-methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate. The electron-donating methyl group would support the oxidation, although the strong acidic and oxidizing conditions could potentially compromise the ester group.

Vanadium Pentoxide (V₂O₅) is used as a catalyst for the gas-phase oxidation of naphthalene with air to produce phthalic anhydride on an industrial scale, though under certain conditions, it can yield naphthoquinones. uu.nl

| Reagent | Conditions | Expected Product from Naphthalene Core |

| Chromium trioxide (CrO₃) | Glacial acetic acid | 1,4-Naphthoquinone |

| Vanadium pentoxide (V₂O₅) | High temperature, gas phase | 1,4-Naphthoquinone / Phthalic anhydride |

Derivatization and Structural Modification Strategies

Modification of the Methyl Group at Position 3

The methyl group at the C-3 position of the naphthalene (B1677914) ring is a key site for initial functionalization. Its reactivity allows for a range of transformations, from oxidation to halogenation, providing a gateway to more complex structures.

One of the primary modifications of the benzylic methyl group is its oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted into a formyl (aldehyde) or a carboxyl group. For instance, the oxidation of methyl-substituted naphthalenes can be achieved using various oxidants. nih.govasianpubs.org Biological oxidation using microorganisms like Sphingomonas paucimobilis has been shown to hydroxylate the methyl group, which is then further oxidized to a carboxylic acid. nih.govasm.org Chemical methods, such as using potassium permanganate (B83412) (KMnO₄) or cerium(IV) ammonium (B1175870) nitrate, can also effect the oxidation of a methyl group on an aromatic ring to a carboxylic acid. thieme-connect.dechemspider.com The selective oxidation to the aldehyde stage can be more challenging but may be achieved using specific reagents that can stop the reaction at the intermediate aldehyde stage. thieme-connect.de

Another potential modification is the free-radical halogenation of the methyl group, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield the 3-(bromomethyl)-2-naphthoic acid methyl ester, a versatile intermediate for further nucleophilic substitution reactions.

Transformations Involving the Ester Moiety at Position 2

The methyl ester group at the C-2 position is another versatile handle for structural modifications. Standard ester transformations can be applied to introduce a variety of functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-2-naphthoic acid, under either acidic or basic conditions. libretexts.orgyoutube.com Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. libretexts.org

Reduction: The ester group can be reduced to a primary alcohol, (3-methylnaphthalen-2-yl)methanol (B8707272). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. libretexts.orglibretexts.orgresearchgate.netresearchgate.net

Reaction with Grignard Reagents: The reaction of the methyl ester with Grignard reagents (RMgX) provides a route to tertiary alcohols. Two equivalents of the Grignard reagent add to the ester, first forming a ketone intermediate which then reacts with the second equivalent. libretexts.orgmnstate.edu

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can be facilitated by catalysts such as nickel complexes or iron(III) chloride. epfl.chmdpi.comnih.gov

| Transformation | Reagents/Conditions | Product |

| Hydrolysis | NaOH (aq), then H₃O⁺ | 3-Methyl-2-naphthoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (3-Methylnaphthalen-2-yl)methanol |

| Grignard Reaction | 2 eq. RMgX, Et₂O, then H₃O⁺ | 2-(disubstituted-hydroxymethyl)-3-methylnaphthalene |

| Amidation | R'R''NH, catalyst (e.g., Ni, FeCl₃) | N,N-disubstituted-3-methyl-2-naphthamide |

Functionalization of the Naphthalene Ring System

The naphthalene ring itself is susceptible to electrophilic aromatic substitution and other reactions, allowing for the introduction of various substituents and the construction of more complex fused ring systems.

The introduction of heteroatoms such as nitrogen and halogens onto the naphthalene ring can significantly alter the electronic properties and biological activity of the molecule.

Nitration: Electrophilic nitration of the naphthalene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. docbrown.infoaiinmr.comrsc.org The position of nitration is directed by the existing substituents. The methyl group is an activating group, directing towards the ortho and para positions relative to it, while the methoxycarbonyl group is a deactivating group, directing towards the meta position. In the case of naphthalene, substitution generally occurs at the more reactive α-position (positions 1, 4, 5, and 8). uomustansiriyah.edu.iq Therefore, nitration of 3-methyl-2-naphthoic acid methyl ester is expected to yield a mixture of isomers, with substitution likely occurring on the unsubstituted ring.

Halogenation: Direct halogenation of the naphthalene ring can be accomplished with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. docbrown.infolibretexts.org Similar to nitration, the position of halogenation is influenced by the directing effects of the substituents and the inherent reactivity of the naphthalene ring positions, favoring the α-positions. uomustansiriyah.edu.iq

Annulation reactions involve the construction of a new ring onto an existing one. Such reactions can be used to build more complex polycyclic systems from the this compound core.

Diels-Alder Reaction: The naphthalene system can act as the diene component in a Diels-Alder reaction, particularly under forcing conditions or with highly reactive dienophiles. masterorganicchemistry.comdtu.dkyoutube.comkhanacademy.orgsemanticscholar.org The reaction would lead to the formation of a new six-membered ring fused to the naphthalene core. The regioselectivity of the cycloaddition would be influenced by the electronic nature of the substituents on the naphthalene ring.

Robinson Annulation: The Robinson annulation is a powerful method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.comyoutube.com While not directly applicable to the aromatic naphthalene ring itself, a substrate derived from this compound, for example, through partial reduction and functionalization to a ketone, could potentially undergo a Robinson annulation to build an additional cyclohexenone ring. wikipedia.orgmasterorganicchemistry.com

Naphthols (hydroxynaphthalenes) and naphthoquinones are important classes of compounds with diverse biological activities.

Synthesis of Naphthols: The synthesis of naphthols from this compound could potentially be achieved through electrophilic hydroxylation or via a multi-step sequence involving, for example, sulfonation followed by alkali fusion. A study on the microbial oxidation of methyl-substituted naphthalenes showed that monohydroxylation of the ring can occur. nih.govasm.org

Synthesis of Naphthoquinones: Oxidation of the naphthalene ring system can lead to the formation of naphthoquinones. The oxidation of 2-methylnaphthalene (B46627) has been shown to yield 2-methyl-1,4-naphthoquinone using oxidizing agents like peroxydisulfate (B1198043) in the presence of metal ions. ias.ac.in It is plausible that similar oxidative conditions could convert this compound into a corresponding naphthoquinone derivative.

| Reaction Type | Potential Reagents/Conditions | Potential Product Class |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-methyl-2-naphthoic acid methyl ester |

| Halogenation | Br₂, FeCl₃ | Bromo-3-methyl-2-naphthoic acid methyl ester |

| Diels-Alder | Reactive dienophile, heat | Fused polycyclic ester |

| Oxidation | Peroxydisulfate, metal ions | Naphthoquinone derivative |

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," (also known as methyl 3-methylnaphthalene-2-carboxylate, CAS 50915-65-6), detailed analytical and spectroscopic information required to fulfill the user's request is not available in the public domain through the accessed resources.

Numerous searches consistently yielded information on related but structurally distinct compounds, primarily "Methyl 3-hydroxy-2-naphthoate" (CAS 883-99-8) and "Methyl 2-naphthoate" (CAS 2459-25-8). While data for these analogous compounds is readily available, it is not scientifically appropriate to extrapolate this information to the requested compound, as the presence and position of the methyl group significantly influence the spectroscopic properties.

A CAS number for the parent acid, "3-Methyl-2-naphthoic acid" (CAS 39110-32-2), was identified. However, this did not lead to published research containing the necessary detailed characterization data for its methyl ester derivative.

Without access to peer-reviewed scientific articles or established spectral database entries that specifically detail the ¹H NMR, ¹³C NMR, IR, Raman, UV-Vis, GC-MS, and LC-MS data for "this compound," it is not possible to generate the requested professional and authoritative article that adheres to the strict outline provided. The creation of such an article would require fabrication of data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article on "this compound" cannot be generated at this time due to the lack of available scientific data.

Advanced Analytical Techniques for Characterization and Elucidation

Mass Spectrometry-Based Characterization

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, by extension, the elemental composition of a compound. While specific HRMS data for 3-Methyl-2-naphthoic acid methyl ester is not widely available in the reviewed literature, the expected molecular formula is C₁₃H₁₂O₂. This formula corresponds to a theoretical exact mass that can be precisely measured by HRMS. The technique's ability to measure mass-to-charge ratios to a high degree of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound. These methods are crucial for assessing the purity of a sample and for monitoring the progress of its synthesis.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of related naphthalene (B1677914) derivatives has been successfully performed using capillary GC columns, often coupled with a mass spectrometer (GC-MS) for definitive identification. ysu.eduasianpubs.org For instance, the analysis of various naphthalene derivatives has been achieved using a (5%-phenyl)-methylpolysiloxane column. wiley.com While specific retention times for this compound are not documented in the available literature, a typical GC method would involve the injection of a dilute solution of the compound into a heated port, followed by separation on a capillary column and detection by a flame ionization detector (FID) or a mass spectrometer.

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For naphthalene derivatives, reversed-phase HPLC is a common approach. sielc.comresearchgate.net The separation of various naphthalenecarboxylic acid esters has been demonstrated using C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com

Table 2: Illustrative HPLC Conditions for Naphthalene Carboxylic Acid Ester Separation

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

These conditions are based on methods for similar compounds and would require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, utilizing columns with smaller particle sizes (typically sub-2 µm). sielc.com Methods developed for HPLC can often be transferred to UPLC systems to achieve faster analysis times and improved separation efficiency. A UPLC method for this compound would likely employ a sub-2 µm C18 column and a faster gradient elution profile compared to a standard HPLC method.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. rsc.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. dbc.wroc.plresearchgate.net A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The separated spots are visualized, typically under UV light, allowing for a qualitative assessment of the reaction's completeness. The choice of eluent is critical and is determined empirically; a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point for many organic compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of 3-Methyl-2-naphthoic acid methyl ester. These calculations can determine fundamental electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The electronic structure is intrinsically linked to the molecule's reactivity, with regions of high electron density often indicating sites susceptible to electrophilic attack, while areas of low electron density suggest vulnerability to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational preferences of this compound. The naphthalene (B1677914) core is largely planar, but the methyl and methyl ester substituents can adopt various orientations. Conformational analysis aims to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. This is achieved by systematically rotating the rotatable bonds—primarily the C-C bond connecting the ester group to the naphthalene ring and the C-O bond within the ester—and calculating the potential energy of each resulting conformation. The identification of the global minimum energy conformer is essential as it represents the most populated state of the molecule and governs many of its bulk properties.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

A powerful application of computational chemistry is the simulation of spectroscopic data. For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. These simulations are typically performed on the optimized, low-energy conformers of the molecule. The calculated spectra can then be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental spectra. Discrepancies between simulated and experimental data can often point to specific structural features or intermolecular interactions that were not initially considered in the computational model.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. While specific QSPR studies focused solely on this compound are not extensively documented, the principles of QSPR are broadly applicable and provide a framework for predicting its behavior based on its structural attributes.

Applications in Chemical Research and Organic Synthesis

As a Building Block in Complex Molecule Synthesis

The primary role of 3-Methyl-2-naphthoic acid methyl ester in organic chemistry is as a foundational building block. Organic synthesis often relies on the use of well-defined molecular fragments that can be assembled sequentially to create larger, more intricate target molecules. nih.gov The naphthalene (B1677914) core of this compound is a common motif in many larger structures, including polycyclic aromatic hydrocarbons and pharmacologically active compounds.

The reactivity of the methyl ester and methyl groups allows for stepwise, controlled reactions to build molecular complexity. Chemists can leverage these functional groups to connect other molecular fragments, extending the structure in predictable ways. For instance, the ester group can be transformed to link to other molecules, while the aromatic naphthalene core provides a stable platform for constructing elaborate three-dimensional architectures. Naphthalene-based building blocks are instrumental in the controlled condensation reactions that form extended aromatic systems, such as phenacenes. rsc.org

Table 1: Potential Synthetic Transformations for Building Block Elaboration

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Methyl Ester | Hydrolysis | 3-Methyl-2-naphthoic acid |

| Methyl Ester | Reduction | (3-Methylnaphthalen-2-yl)methanol (B8707272) |

| Methyl Ester | Aminolysis | 3-Methyl-2-naphthamide derivatives |

Intermediacy in the Derivatization of Naphthalene Scaffolds

Derivatization is the process of chemically modifying a molecule to produce a new compound with different properties. This compound is an excellent intermediate for the derivatization of the naphthalene scaffold due to its inherent functional groups.

The methyl ester is particularly useful for modifications. It can be readily hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid (3-Methyl-2-naphthoic acid). This carboxylic acid is a key intermediate itself, enabling the synthesis of amides, acyl halides, and other esters. For example, reacting the acid with amines leads to the formation of naphthamide derivatives, a structural motif found in various functional molecules. google.com

Furthermore, the naphthalene ring system can undergo various substitution reactions, allowing for the introduction of additional functional groups at other positions. This versatility makes it possible to create a library of related compounds from a single starting intermediate, which is a common strategy in medicinal chemistry and materials science for optimizing molecular properties. The synthesis of various substituted naphthoic acid derivatives often proceeds through such ester intermediates. epo.orgresearchgate.net

Role in the Synthesis of Related Aromatic Platforms

The naphthalene structure is a fundamental unit in many larger aromatic systems. Molecules containing multiple aromatic rings are central to the field of materials science, particularly for applications in electronics and photonics. Naphthalene-based building blocks can be coupled together or with other aromatic units to create extended π-conjugated systems. researchgate.net

Methodologies such as cross-coupling reactions (e.g., Suzuki or Stille coupling) are often employed to link aromatic units. While this compound itself is not primed for direct cross-coupling, it can be converted into a suitable derivative (e.g., a halogenated or boronic ester version) that can participate in these reactions. Such strategies are used to synthesize higher rylene diimides and other complex chromophores from naphthalene precursors. researchgate.net The self-assembly of naphthalene-based units with other molecules, like boronic acids, can also lead to the formation of stable supramolecular aggregates and host-guest complexes. nih.gov These larger structures are of interest for their unique electronic properties and potential use in sensing and molecular recognition.

Precursor for the Development of Advanced Organic Materials

The intrinsic properties of the naphthalene ring system—rigidity, planarity, and aromaticity—make it an attractive component for advanced organic materials. ebsco.com Aromatic esters, in general, are investigated for a variety of applications due to their chemical stability. mdpi.com

Naphthalene derivatives are used in the synthesis of:

Polymers and Plastics: Carboxylic acids and their esters derived from naphthalene are used as monomers for producing high-performance polyesters and polyamides. These materials often exhibit enhanced thermal stability and mechanical strength compared to their non-aromatic counterparts. ebsco.com

Organic Semiconductors: Extended aromatic systems built from naphthalene units can exhibit semiconducting properties. These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Naphthalene-based building blocks are key to creating novel electron-deficient units for n-type semiconducting polymers. researchgate.net

Liquid Crystals: The rigid, rod-like shape of the naphthalene core is a desirable feature for molecules intended to form liquid crystalline phases.

Phase Change Materials (PCMs): Aromatic esters have been assessed for their thermal properties as potential PCMs for thermal energy storage. They often possess high densities, which is advantageous for volumetric storage capacity. mdpi.com

In this context, this compound serves as a potential starting point or precursor, which, after further chemical modification and polymerization or assembly, can be incorporated into these advanced material systems.

Table 2: Examples of Advanced Materials Derived from Naphthalene-Based Precursors

| Material Class | Application Area | Role of Naphthalene Unit |

|---|---|---|

| Polyesters (e.g., PEN) | Packaging, Fibers | Provides thermal and mechanical stability |

| Organic Semiconductors | Electronics, Solar Cells | Forms the π-conjugated backbone for charge transport researchgate.net |

| Supramolecular Aggregates | Sensing, Host-Guest Chemistry | Acts as a rigid scaffold for self-assembly nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Approaches for Sustainable Production

The chemical industry's shift towards sustainability has catalyzed research into green synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Future efforts in the synthesis of 3-Methyl-2-naphthoic acid methyl ester will likely focus on replacing traditional methods that rely on harsh reagents and generate significant waste streams.

One promising area is the adoption of solid acid catalysts. In analogous syntheses, the replacement of mineral acids like sulfuric acid with solid acid catalysts has demonstrated considerable advantages, including increased product yields, reduced reaction times, and the elimination of corrosive aqueous waste. google.com Another green approach gaining traction is "Grindstone Chemistry," a solvent-free method involving the grinding of reactants at ambient temperature. ijcmas.com This technique has shown high efficiency and yield for producing related naphthol derivatives, suggesting its potential applicability for the esterification or modification of the naphthalene (B1677914) core. ijcmas.com These strategies align with the principles of green chemistry by improving mass efficiency and reducing environmental impact. google.com

| Green Synthesis Strategy | Potential Advantages | Relevant Research Context |

| Solid Acid Catalysis | Eliminates corrosive liquid waste, catalyst is reusable, can be used in continuous flow systems. | Shown to improve yield and mass efficiency in related industrial syntheses. google.com |

| Grindstone Chemistry (Mechanochemistry) | Solvent-free conditions, reduced energy consumption, rapid reaction times, high product yields. | Successfully applied to the one-pot synthesis of aminoalkyl-2-naphthols. ijcmas.com |

| Microchannel Reactors | Enhanced heat and mass transfer, improved safety, higher yields and selectivity, potential for continuous production. | Used to improve the synthesis of related naphthalene derivatives. aidic.it |

Exploration of New Reactivity Patterns and Unprecedented Transformations

Discovering novel reactions and reactivity patterns is fundamental to expanding the synthetic utility of core chemical structures. For derivatives of naphthoic acid, recent research has uncovered unexpected transformations that open doors to previously inaccessible molecular architectures. A significant development is the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides a novel pathway to 1-hydroxy-2-naphthoic acid esters. escholarship.orgnih.gov This rearrangement allows for the creation of unique substitution patterns on the naphthoic acid skeleton. escholarship.orgnih.gov

Furthermore, biological systems present a rich source of inspiration for new reactivity. The metabolic pathways of microorganisms like Sphingomonas paucimobilis reveal complex oxidation patterns on methyl-substituted naphthalenes, including specific hydroxylations and ring-opening reactions. nih.gov Harnessing such biocatalytic machinery or mimicking its function could lead to highly selective and novel functionalizations of the this compound framework. Another frontier is the exploration of aromaticity-breaking reactions, such as the enzymatic epoxidation of naphthalene, which creates valuable and highly reactive chiral synthons for further chemical elaboration. nih.gov

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry has become an indispensable tool for modern synthetic planning, offering the ability to predict reaction outcomes, elucidate mechanisms, and design novel catalysts. For the synthesis of this compound and its analogs, advanced computational modeling can accelerate development and optimization.

Density Functional Theory (DFT) studies, for example, can be employed to understand the electronic structure and reactivity of intermediates, as demonstrated in studies of related naphthoic hydrazide derivatives. rsc.org Such computational analyses can predict the most likely sites of reaction and explain the selectivity observed in complex transformations. rsc.org Kinetic modeling and process simulation are also powerful tools for optimizing reaction conditions and scaling up production from the lab to an industrial setting. google.com By simulating reaction kinetics in different reactor types, researchers can predict optimal residence times, temperatures, and reactant ratios, thereby minimizing the need for extensive empirical experimentation. google.com

| Computational Method | Application in Synthesis | Example |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict reactivity and selectivity, analyze electronic structure. | Used to study interactions and charge transfer in chemosensors based on 3-hydroxy-2-naphthohydrazide. rsc.org |

| Kinetic Modeling & Simulation | Optimize reaction conditions, design efficient reactor systems (e.g., reaction-distillation). | Applied to develop and propose a continuous reaction-distillation system for a related ketone synthesis. google.com |

| Frontier Molecular Orbital (FMO) Analysis | Predict reaction pathways by analyzing the interaction between the highest occupied and lowest unoccupied molecular orbitals. | Indicated charge transfer characteristics in related naphthamide derivatives. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering superior control, efficiency, and safety. The integration of flow chemistry is a key future direction for the production of this compound. Microchannel reactors, a cornerstone of flow chemistry, provide exceptional heat and mass transfer, which is crucial for managing highly exothermic reactions and improving product selectivity. aidic.it

Research has shown that for related syntheses, such as the production of methyl anthranilate or the acylation of 2-methylnaphthalene (B46627), microchannel reactors lead to higher yields, greater purity, and significantly reduced reaction times compared to conventional batch processes. aidic.it The continuous nature of these platforms also allows for easier automation and integration into multi-step syntheses, paving the way for on-demand production and rapid library generation of novel naphthoic acid ester derivatives.

Design of Chiral Analogs and Enantioselective Syntheses

Chirality is a critical feature in many biologically active molecules and advanced materials. The development of methods for the enantioselective synthesis of chiral analogs of this compound is a significant area for future research. The naphthalene core provides a scaffold upon which chiral centers can be installed, leading to molecules with potentially unique pharmacological or material properties.

Recent advances in asymmetric catalysis offer powerful tools for achieving this. For instance, methodologies that enable the construction of chiral quaternary carbon centers through acyl migrations have been reported for related systems. escholarship.org Furthermore, biocatalysis presents a compelling route to chirality. The use of engineered enzymes to perform enantioselective transformations, such as the amination of C-H bonds adjacent to an ester group or the epoxidation of aromatic rings, can produce non-racemic building blocks with high optical purity. nih.govnih.gov These approaches could be adapted to generate chiral derivatives of this compound.

Expansion of Biocatalytic Applications in Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green and sustainable chemistry. Its application in the synthesis of esters and the modification of aromatic compounds is a rapidly expanding field. For the production and derivatization of this compound, biocatalysis offers significant potential.

Immobilized lipases, such as Novozym® 435, have proven highly effective for the synthesis of various esters in solvent-free conditions, demonstrating high conversion rates and the potential for catalyst reuse. mdpi.com Whole-cell biocatalysts, for example from yeast like Yarrowia lipolytica, can also be used for esterification reactions. mdpi.com Beyond simple ester formation, enzymes offer the potential for highly specific and novel transformations. Fungal peroxygenases can catalyze reactions like aromatic epoxidation, while engineered transferase enzymes can perform selective C-H amination, opening up new synthetic routes that are difficult to achieve with traditional chemical methods. nih.govnih.gov The microbial degradation pathways of substituted naphthalenes also provide a blueprint for potential enzymatic reactions that could be harnessed for synthetic purposes. nih.gov

Q & A

Basic: What safety protocols are critical when handling 3-Methyl-2-naphthoic acid methyl ester?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage: Store in sealed containers away from oxidizers and heat sources. Ensure proper labeling and segregation from incompatible chemicals .

Basic: What synthetic methodologies are effective for producing this compound?

Answer:

- Esterification: React 3-Methyl-2-naphthoic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC or GC-MS .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the ester. Confirm purity via melting point and NMR .

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

- Analytical Cross-Validation: Compare data across multiple techniques (e.g., NMR, IR, GC-MS). For example, IR peaks for ester carbonyl (~1740 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) should align with structural expectations .

- Standardization: Use deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent interference. Calibrate instruments with certified reference materials .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in molecular geometry .

Advanced: What strategies mitigate byproduct formation during esterification of 3-Methyl-2-naphthoic acid?

Answer:

- Reaction Optimization: Use anhydrous conditions to prevent hydrolysis. Control temperature (60–80°C) to avoid decarboxylation or ring substitution .

- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts (lipases) for improved selectivity .

- Byproduct Analysis: Employ HPLC or GC-MS to identify impurities (e.g., unreacted acid or dimethyl ethers) and adjust stoichiometry .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR: ¹H NMR detects methyl ester protons (~3.9 ppm) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms ester carbonyl (~168 ppm) and quaternary carbons .

- Mass Spectrometry: GC-EI-MS provides molecular ion (m/z 202) and fragmentation patterns (e.g., loss of –OCH₃, m/z 170) .

- IR Spectroscopy: Key bands include C=O (1740 cm⁻¹) and C-O (1250 cm⁻¹) .

Advanced: How does steric hindrance from the methyl group influence reactivity in substitution reactions?